molecular formula C16H14Br2N2O4 B279038 1-[(6,8-dibromo-2-oxo-2H-chromen-3-yl)carbonyl]-4-piperidinecarboxamide

1-[(6,8-dibromo-2-oxo-2H-chromen-3-yl)carbonyl]-4-piperidinecarboxamide

Cat. No. B279038
M. Wt: 458.1 g/mol
InChI Key: BOGJRDRVZLKKHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(6,8-dibromo-2-oxo-2H-chromen-3-yl)carbonyl]-4-piperidinecarboxamide, also known as DBPC, is a chemical compound that has been widely used in scientific research for its various applications.

Mechanism Of Action

The mechanism of action of 1-[(6,8-dibromo-2-oxo-2H-chromen-3-yl)carbonyl]-4-piperidinecarboxamide is not fully understood. However, studies have suggested that 1-[(6,8-dibromo-2-oxo-2H-chromen-3-yl)carbonyl]-4-piperidinecarboxamide may exert its effects through the generation of reactive oxygen species and the inhibition of certain enzymes.
Biochemical and Physiological Effects:
1-[(6,8-dibromo-2-oxo-2H-chromen-3-yl)carbonyl]-4-piperidinecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 1-[(6,8-dibromo-2-oxo-2H-chromen-3-yl)carbonyl]-4-piperidinecarboxamide has also been shown to inhibit the growth and proliferation of cancer cells. Additionally, 1-[(6,8-dibromo-2-oxo-2H-chromen-3-yl)carbonyl]-4-piperidinecarboxamide has been shown to have anti-inflammatory effects.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 1-[(6,8-dibromo-2-oxo-2H-chromen-3-yl)carbonyl]-4-piperidinecarboxamide in lab experiments is its fluorescent properties, which allow for easy detection and quantification. Additionally, 1-[(6,8-dibromo-2-oxo-2H-chromen-3-yl)carbonyl]-4-piperidinecarboxamide has been shown to have low toxicity, making it a safe option for use in experiments. However, one limitation of using 1-[(6,8-dibromo-2-oxo-2H-chromen-3-yl)carbonyl]-4-piperidinecarboxamide is its instability in aqueous solutions, which may affect its efficacy in certain experiments.

Future Directions

There are several future directions for the research on 1-[(6,8-dibromo-2-oxo-2H-chromen-3-yl)carbonyl]-4-piperidinecarboxamide. One potential area of study is the development of more stable analogs of 1-[(6,8-dibromo-2-oxo-2H-chromen-3-yl)carbonyl]-4-piperidinecarboxamide for use in experiments. Additionally, further studies are needed to elucidate the mechanism of action of 1-[(6,8-dibromo-2-oxo-2H-chromen-3-yl)carbonyl]-4-piperidinecarboxamide and its potential as a therapeutic agent for various diseases. Finally, the use of 1-[(6,8-dibromo-2-oxo-2H-chromen-3-yl)carbonyl]-4-piperidinecarboxamide in combination with other compounds for enhanced efficacy is an area that warrants further investigation.
In conclusion, 1-[(6,8-dibromo-2-oxo-2H-chromen-3-yl)carbonyl]-4-piperidinecarboxamide is a chemical compound that has been widely used in scientific research for its various applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 1-[(6,8-dibromo-2-oxo-2H-chromen-3-yl)carbonyl]-4-piperidinecarboxamide is needed to fully understand its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 1-[(6,8-dibromo-2-oxo-2H-chromen-3-yl)carbonyl]-4-piperidinecarboxamide involves the reaction of 6,8-dibromo-3-formylcoumarin and 4-piperidinecarboxylic acid in the presence of acetic anhydride and pyridine. The reaction mixture is then refluxed for several hours, and the resulting product is purified through column chromatography to obtain 1-[(6,8-dibromo-2-oxo-2H-chromen-3-yl)carbonyl]-4-piperidinecarboxamide in high yield and purity.

Scientific Research Applications

1-[(6,8-dibromo-2-oxo-2H-chromen-3-yl)carbonyl]-4-piperidinecarboxamide has been extensively studied for its various applications in scientific research. It has been used as a fluorescent probe to detect the presence of reactive oxygen species in cells. 1-[(6,8-dibromo-2-oxo-2H-chromen-3-yl)carbonyl]-4-piperidinecarboxamide has also been used as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, 1-[(6,8-dibromo-2-oxo-2H-chromen-3-yl)carbonyl]-4-piperidinecarboxamide has been studied for its potential as an inhibitor of certain enzymes, such as cholinesterase and acetylcholinesterase.

properties

Product Name

1-[(6,8-dibromo-2-oxo-2H-chromen-3-yl)carbonyl]-4-piperidinecarboxamide

Molecular Formula

C16H14Br2N2O4

Molecular Weight

458.1 g/mol

IUPAC Name

1-(6,8-dibromo-2-oxochromene-3-carbonyl)piperidine-4-carboxamide

InChI

InChI=1S/C16H14Br2N2O4/c17-10-5-9-6-11(16(23)24-13(9)12(18)7-10)15(22)20-3-1-8(2-4-20)14(19)21/h5-8H,1-4H2,(H2,19,21)

InChI Key

BOGJRDRVZLKKHF-UHFFFAOYSA-N

SMILES

C1CN(CCC1C(=O)N)C(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br

Origin of Product

United States

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